molecular formula C10H11BrFNO B8168298 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Cat. No.: B8168298
M. Wt: 260.10 g/mol
InChI Key: ZTVNSCSOSHBVQK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position of the benzene ring, and a 2-fluoroethylamine substituent on the amide nitrogen.

Properties

IUPAC Name

2-bromo-N-(2-fluoroethyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-7-2-3-9(11)8(6-7)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNSCSOSHBVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide typically involves the bromination of 5-methylbenzamide followed by the introduction of a 2-fluoroethyl group. One common method includes:

    Bromination: The starting material, 5-methylbenzamide, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Fluoroethylation: The brominated intermediate is then reacted with 2-fluoroethylamine under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The benzamide group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Benzamide Ring) N-Substituent Molecular Weight (g/mol) CAS Number Key Differences/Effects
2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide 2-Br, 5-CH₃ 2-Fluoroethyl Not explicitly provided Not available Reference compound; fluoroethyl enhances lipophilicity and potential blood-brain barrier penetration.
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide 3-Br, 5-CH₃ 2-Fluoroethyl Not provided 1856159-86-8 Bromine at 3-position may alter steric interactions in target binding .
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide 5-Br, 2-F, 3-CH₃ Cyclopropyl 272.11 1512044-54-0 Cyclopropyl group increases steric bulk, potentially improving metabolic stability .
2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide 2-Br, 5-F 2-Methoxyethyl 324.15 1016890-53-1 Methoxyethyl introduces hydrogen-bonding capacity, possibly improving aqueous solubility .
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide 2-Br, 5-F 2-Hydroxyethyl Not provided Not available Hydroxyethyl increases polarity, potentially reducing membrane permeability .

Physicochemical Properties

  • Lipophilicity : The 2-fluoroethyl group in the target compound likely increases logP compared to hydroxyethyl () but reduces it relative to methoxyethyl (). This balance may optimize blood-brain barrier penetration .
  • Solubility : Methoxy and hydroxy substituents (e.g., ) improve aqueous solubility via hydrogen bonding, whereas the target compound’s fluoroethyl group may prioritize lipid solubility .

Biological Activity

2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

  • IUPAC Name : 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
  • Molecular Formula : C10H10BrFNO
  • Molecular Weight : 256.1 g/mol

The biological activity of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is primarily attributed to its interaction with specific molecular targets, including sigma receptors. Sigma receptors are implicated in various physiological processes and have been associated with cancer cell proliferation and survival.

Interaction with Sigma Receptors

Research indicates that compounds like 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide may exhibit high affinity for sigma-2 receptors, which are upregulated in proliferating tumor cells. This interaction can modulate signaling pathways that influence cell growth and apoptosis.

Anticancer Properties

Numerous studies have explored the potential anticancer properties of this compound. The following table summarizes key findings from various research efforts:

Study ReferenceCell Line/ModelKey Findings
EMT-6 (mouse mammary adenocarcinoma)Demonstrated selective uptake in tumors, indicating potential for imaging and therapeutic applications.
Various tumor modelsShowed modulation of glucose metabolism in tumor cells, leading to increased uptake of imaging agents like 18F-FDG.
HCV-infected cellsExhibited inhibitory effects on viral replication, suggesting broader antiviral potential.

Case Study 1: Tumor Imaging and Treatment

In a study examining the binding affinity of radiolabeled compounds to sigma receptors, it was found that 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide could be effectively used as a radiotracer for imaging tumor proliferation. The compound was administered to mice bearing EMT-6 tumors, where it demonstrated significant uptake compared to normal tissues, suggesting its utility in both diagnostic and therapeutic settings .

Case Study 2: Antiviral Activity

Another study investigated the compound's effects on Hepatitis C virus (HCV) replication. The results indicated that 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide acted as a potent inhibitor of HCV NS5B polymerase without affecting human polymerases, highlighting its specificity and potential as an antiviral agent .

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